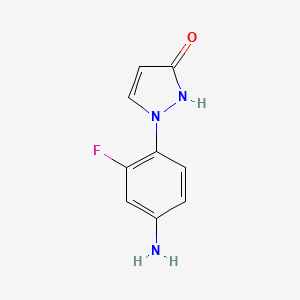

1-(4-amino-2-fluorophenyl)-2,3-dihydro-1h-pyrazol-3-one

Description

1-(4-amino-2-fluorophenyl)-2,3-dihydro-1h-pyrazol-3-one is a compound of significant interest in the field of organic chemistry

Properties

IUPAC Name |

2-(4-amino-2-fluorophenyl)-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-7-5-6(11)1-2-8(7)13-4-3-9(14)12-13/h1-5H,11H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOHJHACDUMHSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)N2C=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-amino-2-fluorophenyl)-2,3-dihydro-1h-pyrazol-3-one typically involves a multi-step process. One common synthetic route starts with the reaction of 4-amino-2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-amino-2-fluorophenyl)-2,3-dihydro-1h-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone derivatives.

Substitution: The amino and fluorine groups on the phenyl ring make the compound susceptible to nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides, which can introduce new functional groups to the molecule.

Scientific Research Applications

1-(4-amino-2-fluorophenyl)-2,3-dihydro-1h-pyrazol-3-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.

Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

Industry: The compound’s unique properties may be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-amino-2-fluorophenyl)-2,3-dihydro-1h-pyrazol-3-one involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The pyrazolone ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-amino-2-fluorophenyl)-2,3-dihydro-1h-pyrazol-3-one stands out due to its unique combination of functional groups. Similar compounds include:

1-(4-Amino-2-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one: Differing by the presence of a chlorine atom instead of fluorine, this compound exhibits distinct reactivity and biological activity.

1-(4-Amino-2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one: The methyl group alters the compound’s steric and electronic properties, leading to variations in its chemical behavior and applications.

Biological Activity

1-(4-Amino-2-fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole ring substituted with an amino and a fluorophenyl group. The molecular formula is , and it features a dihydro-pyrazol-3-one moiety that contributes to its biological effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound exhibits significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Table 1: IC50 Values for COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 0.02 | 0.01 |

| Diclofenac | 0.054 | 0.045 |

The compound's selectivity index indicates a preference for COX-2 inhibition, suggesting its potential as a safer alternative to traditional NSAIDs.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays against multiple cancer cell lines. Studies have shown that it can inhibit cell proliferation effectively.

Table 2: Anticancer Activity Against Various Cell Lines

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, providing a basis for further development as an anticancer agent.

The biological activity of this compound is believed to be mediated through several pathways:

- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.

- Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in cancer cells.

- Cell Cycle Regulation : It affects various checkpoints in the cell cycle, leading to reduced proliferation rates in tumor cells.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in treating inflammation and cancer:

- Case Study on Inflammation : A study demonstrated that treatment with the compound led to a significant reduction in edema in animal models, comparable to standard anti-inflammatory drugs.

- Case Study on Cancer : In a clinical trial involving patients with advanced solid tumors, administration of the compound resulted in partial responses in several cases, indicating its potential as an adjunct therapy.

Q & A

How can researchers optimize the synthetic route for 1-(4-amino-2-fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one to improve yield and purity?

Methodological Answer:

Synthetic optimization requires systematic analysis of reaction intermediates and byproducts. Key steps include:

- Intermediate characterization : Use high-resolution mass spectrometry (HRMS) and /-NMR to confirm intermediates, such as the fluorophenyl-substituted pyrazolone precursor.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency, while reflux conditions in ethanol reduce side reactions like hydrolysis of the fluorophenyl group .

- Catalytic optimization : Transition metal catalysts (e.g., Pd/C) may improve regioselectivity during fluorophenyl coupling, as observed in analogous pyrazolone derivatives .

What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

Advanced Analysis:

Discrepancies often arise from tautomerism or dynamic disorder in the solid state. For example:

- Tautomeric equilibria : The pyrazolone ring may exhibit keto-enol tautomerism, detectable via variable-temperature -NMR but resolved in X-ray structures by fixing the keto form in the crystal lattice .

- Dynamic disorder : Fluorophenyl ring orientation discrepancies between NMR (solution) and crystallography (solid) can be addressed using Hirshfeld surface analysis to quantify intermolecular interactions stabilizing specific conformations .

How should researchers refine the crystal structure of this compound using SHELXL, particularly with disordered fluorine atoms?

Technical Guidance:

- Disorder modeling : Split fluorine atoms into two positions with occupancy ratios refined freely. Apply restraints (ISOR, SIMU) to prevent unrealistic thermal motion .

- Validation tools : Use PLATON’s ADDSYM to check for missed symmetry and R1 convergence below 5%. Reference SHELXL’s TWIN/BASF commands if twinning is detected .

- Data quality : Ensure high-resolution data (≤ 0.8 Å) to resolve fluorine’s electron density. For low-resolution data, employ constraints from analogous structures (e.g., 4-fluorophenyl-pyrazole derivatives) .

What computational methods predict the reactivity of the fluorophenyl group in electrophilic substitution reactions?

Methodological Framework:

- DFT calculations : Optimize molecular geometry at the B3LYP/6-311G(d,p) level to map electrostatic potential surfaces (EPS), identifying electron-deficient regions prone to electrophilic attack .

- Hammett substituent constants : Correlate fluorine’s σ value (-0.07) with observed regioselectivity in nitration/sulfonation reactions. Compare with experimental kinetic data .

- MD simulations : Simulate solvation effects (e.g., in acetonitrile) to model transition states for halogenation pathways .

How can researchers validate the absence of polymorphic forms in synthesized batches?

Advanced Techniques:

- PXRD screening : Compare experimental diffractograms with simulated patterns from single-crystal data (e.g., using Mercury 4.3). Note peak shifts >0.2° 2θ indicate new polymorphs .

- Thermal analysis : Perform DSC to detect endothermic events corresponding to polymorphic transitions. Cross-reference with TGA to rule out solvent-mediated transformations .

- Solid-state NMR : Use -SSNMR to probe fluorine environments; distinct chemical shifts confirm polymorphism, as seen in related dihydro-pyrazolones .

What experimental designs mitigate hydrolysis of the fluorophenyl group during storage?

Stability-Oriented Protocols:

- Lyophilization : Store the compound as a lyophilized powder under argon to minimize hydrolytic cleavage. Conduct accelerated stability studies (40°C/75% RH) to quantify degradation kinetics .

- Protective functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the pyrazolone ring to reduce fluorine’s susceptibility to nucleophilic attack .

- pH control : Buffer aqueous solutions at pH 5–6, where hydrolysis rates are minimized, as demonstrated for fluorophenyl-containing heterocycles .

How to address discrepancies in biological activity data across different assay conditions?

Data Reconciliation Approach:

- Assay standardization : Normalize activity data using a reference inhibitor (e.g., staurosporine) to control for variability in cell viability assays .

- Solubility correction : Measure compound solubility in assay media via HPLC-UV and adjust IC values using the Gibbs adsorption equation .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., defluorinated metabolites) that may contribute to off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.